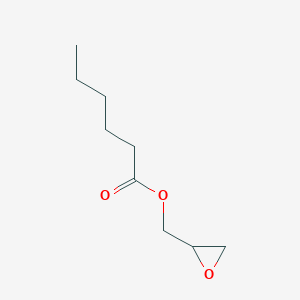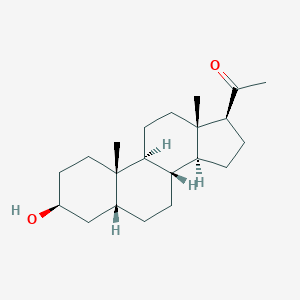![molecular formula C7H12N2O B113853 1,7-Diazaspiro[3.5]nonan-2-one CAS No. 1235440-17-1](/img/structure/B113853.png)
1,7-Diazaspiro[3.5]nonan-2-one
Overview
Description
1,7-Diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
There is a report of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives being used as potent covalent inhibitors against KRAS G12C . This suggests that this compound could potentially be used in the synthesis of these inhibitors.Physical And Chemical Properties Analysis
This compound is a white solid . and 97% according to different sources. The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthetic Routes and Chemical Structures
- Synthesis of Diazaspiro Compounds: A study detailed the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, leading to symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure, highlighting a new synthetic route for these compounds (Attanasi et al., 2001).
- Regioselective Synthesis: Research on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives was conducted, offering insights into the structural intricacies of these compounds (Farag et al., 2008).
- Improved Synthesis Techniques: An improved synthesis method for Diazaspiro[4.4] nonane from malononitrile, emphasizing higher efficiency and yield, was developed, underlining the advancements in synthetic methodologies for these compounds (Ji Zhiqin, 2004).
Biological Activities and Applications
- Anticonvulsant Agents: A study explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, showing significant anticonvulsant activity, which aids in the understanding of the therapeutic potential of diazaspiro compounds (Lazić et al., 2017).
- Antitubercular Agents: New benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and found to show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
- Osteoclast Activity Inhibition: Novel 2,7-Diazaspiro[4,4]nonane derivatives were developed to inhibit osteoclast activities and prevent bone loss without affecting bone formation, presenting a new approach for osteoporosis treatment (Mounier et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 1,7-Diazaspiro[3.5]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the this compound moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway , which is involved in cellular proliferation and differentiation . By inhibiting the activity of KRAS G12C, the compound disrupts this pathway, potentially leading to a reduction in oncogenic alteration .
Pharmacokinetics
The compound this compound has been found to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The result of the action of this compound is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant antitumor effect when administered subcutaneously .
Biochemical Analysis
Biochemical Properties
1,7-Diazaspiro[3.5]nonan-2-one has been found to interact with the KRAS G12C protein . The nature of these interactions is covalent, meaning that the compound forms a chemical bond with the protein . This interaction is crucial for the compound’s role in biochemical reactions, particularly those involving the KRAS G12C protein .
Cellular Effects
The effects of this compound on cells are largely related to its interaction with the KRAS G12C protein . By inhibiting this protein, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the switch-II pocket of the KRAS G12C protein . This binding interaction results in the inhibition of the protein, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound is stable over time and does not degrade quickly, which could have implications for its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically an NCI-H1373 xenograft mouse model, this compound showed a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects .
Metabolic Pathways
Given its interaction with the KRAS G12C protein, it is likely that the compound is involved in pathways related to cellular proliferation and differentiation .
Properties
IUPAC Name |
1,7-diazaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQWFARSHIYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629277 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-17-1 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-diazaspiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)



